molecular formula C11H11FINO B1456879 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine CAS No. 1228778-16-2

1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine

Cat. No.: B1456879
CAS No.: 1228778-16-2
M. Wt: 319.11 g/mol
InChI Key: XWIQXQNQKPJIJF-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring linked to a 2-fluoro-5-iodophenyl group via a carbonyl linker. This specific structure combines several valuable features. The iodine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to generate a diverse array of analogues . The incorporation of a fluorine atom is a common strategy in drug design, as it can significantly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and introducing conformational biases due to its high electronegativity and small atomic radius . Fluorine is present in approximately 20% of all pharmaceuticals, underscoring its critical role in developing therapeutically useful compounds . The pyrrolidine ring is a privileged scaffold and a common feature in many bioactive molecules. As part of the compound's core structure, this reagent is a valuable intermediate for constructing more complex, target-oriented molecules. It is particularly suited for research programs aimed at developing novel ligands or probes for various biological targets. This product is strictly For Research Use Only.

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIQXQNQKPJIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Iodination of 2-Amino-5-fluorobenzoic Acid

  • Starting Material: 2-amino-5-fluorobenzoic acid
  • Reagents and Conditions:
    • Dissolved in a concentrated sulfuric acid aqueous solution (volume ratio sulfuric acid:water = 1:7.8 to 1:9.3)
    • Temperature maintained between 0–10 °C during sodium nitrite addition (5.64 mol/L aqueous solution)
    • Diazotization monitored by TLC (PE/EA 1:1)
    • After completion, carbamide is added, and the mixture cooled to 0 °C
    • Potassium iodide solution (in sulfuric acid/water) is rapidly added at 0 °C, then warmed to room temperature and stirred overnight
  • Workup:
    • Filtration to obtain a brown solid
    • Dissolution in ethyl acetate
    • Sequential washes with hydrochloric acid, sodium bisulfate, and saturated brine
    • Drying and solvent removal
    • Addition of toluene and evaporation to remove residual solvents
    • Cooling to crystallize 5-fluoro-2-iodobenzoic acid

This step efficiently introduces the iodine substituent via diazonium salt intermediate and iodide nucleophile, yielding the key iodinated benzoic acid derivative.

Conversion of 5-Fluoro-2-iodobenzoic Acid to 2-Fluoro-5-iodobenzoyl Chloride

  • Reagents and Conditions:
    • 5-fluoro-2-iodobenzoic acid is reacted with thionyl chloride (13.87 mol/L)
    • Heated to 60 °C under stirring until the reaction mixture clarifies
  • Workup:
    • Evaporation of thionyl chloride under reduced pressure
    • Addition and evaporation of toluene to remove residual acid chlorides
    • The resulting 2-fluoro-5-iodobenzoyl chloride is used directly in subsequent steps or dissolved in ethyl acetate for storage.

This step activates the acid to a reactive acyl chloride, which is essential for efficient amide bond formation with pyrrolidine.

Synthesis of 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine

Reaction of 2-Fluoro-5-iodobenzoyl Chloride with Pyrrolidine

  • Reagents:
    • 2-fluoro-5-iodobenzoyl chloride (prepared as above)
    • Pyrrolidine (amine nucleophile)
    • Base such as triethylamine (to neutralize released HCl)
  • Reaction Conditions:
    • Typically conducted at room temperature
    • Stirring for several hours to ensure complete conversion
  • Mechanism:
    • Nucleophilic attack of pyrrolidine nitrogen on the acyl chloride carbonyl carbon
    • Formation of the amide bond with release of HCl, which is scavenged by the base
  • Purification:
    • The crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate (PE/EA) mixtures (e.g., 8:1)
    • Drying under reduced pressure yields the pure this compound.

Summary Table of Preparation Steps and Conditions

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Purification Method
1 2-amino-5-fluorobenzoic acid Concentrated H2SO4/H2O (1:7.8–1:9.3), NaNO2 (5.64 mol/L) at 0–10 °C, carbamide, KI in H2SO4/H2O at 0 °C 5-fluoro-2-iodobenzoic acid Filtration, ethyl acetate extraction, acid/base washes, recrystallization
2 5-fluoro-2-iodobenzoic acid Thionyl chloride (13.87 mol/L), 60 °C, evaporation of solvents 2-fluoro-5-iodobenzoyl chloride Solvent evaporation, toluene wash
3 2-fluoro-5-iodobenzoyl chloride + pyrrolidine Triethylamine base, room temperature, several hours stirring This compound Silica gel chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine and related compounds:

Compound Name Substituents on Phenyl Ring Pyrrolidine Modifications Molecular Weight (g/mol) Key Features
This compound 2-F, 5-I Carbonyl at N-position ~317.1 (calculated) Halogen bonding (I), high lipophilicity
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-F 5-oxo, 3-carboxylic acid 237.2 Enhanced solubility (carboxylic acid)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH 5-oxo, 3-carboxylic acid ~299.7 H-bonding (OH), moderate lipophilicity
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-F, 4-F 5-oxo, 3-carboxylic acid 255.2 Increased metabolic stability
1-[[1-(Isopropyl)cyclohexyl]carbonyl]pyrrolidine N/A (aliphatic substituent) Cyclohexyl-isopropyl carbonyl 223.4 Steric hindrance, reduced polarity

Key Observations :

  • Solubility : Carboxylic acid-containing derivatives (e.g., ) exhibit improved aqueous solubility, whereas the target compound’s iodophenyl group may reduce solubility.

Physicochemical Properties

  • Acid-Base Behavior : Unlike carboxylic acid-containing analogs (pKa ~4–5), the target compound lacks ionizable groups, rendering it neutral at physiological pH .
  • Thermal Stability : Pyrrolidine carbonyl derivatives generally exhibit stability up to 300°C, but iodine’s polarizability may lower decomposition temperatures compared to fluorine analogs .

Biological Activity

1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine is a novel compound that has attracted significant attention due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine moiety linked to a phenyl ring, which is substituted with both fluorine and iodine atoms, enhancing its pharmacological properties. The molecular formula of this compound is CHFINO, with a molecular weight of 319.11 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-5-iodobenzoyl chloride with pyrrolidine, often in the presence of a base like triethylamine. This process neutralizes hydrochloric acid produced during the reaction. The mixture is stirred at room temperature to ensure complete conversion, followed by purification techniques such as recrystallization or chromatography.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of halogen substituents (fluorine and iodine) is believed to enhance the compound's binding affinity and selectivity towards specific targets, potentially increasing its therapeutic efficacy.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been investigated. Although specific IC50 values for this compound were not detailed in the available literature, similar compounds have shown promising results in inhibiting cancer cell growth . Future studies are needed to quantify these effects specifically for this compound.

Comparative Analysis with Related Compounds

The unique dual halogen substitution in this compound may provide enhanced binding characteristics compared to related compounds. Below is a comparative table highlighting structural characteristics and potential biological activities:

Compound NameStructure CharacteristicsPotential Biological Activity
1-[(2-Fluoro-5-chlorophenyl)carbonyl]pyrrolidineContains chlorine instead of iodinePotential anticancer activity
1-[(2-Fluoro-5-bromophenyl)carbonyl]pyrrolidineContains bromine instead of iodinePotential anti-inflammatory activity
This compound Unique dual halogen substitutionPromising anticancer and anti-inflammatory

Case Studies and Research Findings

Recent studies have underscored the importance of exploring new derivatives for their biological activities:

  • Antiproliferative Studies : Various synthesized compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines, demonstrating varying degrees of effectiveness depending on structural modifications .
  • COX Inhibition Studies : Research involving other pyrrolidine derivatives has shown significant COX inhibition, indicating that similar mechanisms may be expected from this compound .
  • In Vivo Studies : While in vitro studies provide initial insights into biological activities, comprehensive in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves acylation of pyrrolidine with 2-fluoro-5-iodobenzoyl chloride. Key parameters include:

  • Temperature : Maintain between 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
  • Catalyst : Triethylamine (TEA) is often used to neutralize HCl byproducts.
  • Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (70–85%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine and iodine substitution patterns). Key signals include:
  • Pyrrolidine carbonyl (C=O): ~170 ppm in ¹³C NMR.
  • Aromatic protons: Split signals due to fluorine and iodine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of CO from the carbonyl group) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential irritant properties of carbonyl intermediates .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways for acylation and hydrolysis.
  • Example: Optimize transition states for carbonyl activation using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics .
  • Software : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .

Q. What strategies are employed to optimize reaction parameters in scaled-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading).
  • Example: A 2³ factorial design identified solvent polarity as the most critical factor (p < 0.05) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde ).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra .
  • Crystallography : If crystallizable, X-ray diffraction provides unambiguous confirmation (e.g., bond angles and torsion) .

Q. What are the key design considerations for bioactivity studies targeting this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and iodinated moieties .
  • In Vitro Assays :
  • IC₅₀ Determination : Use fluorescence-based assays (e.g., ATPase activity).
  • Solubility Optimization : Prepare stock solutions in DMSO (≤1% v/v in final buffer) .
  • SAR Studies : Synthesize analogs (e.g., replacing iodine with bromine) to assess halogen effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine

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